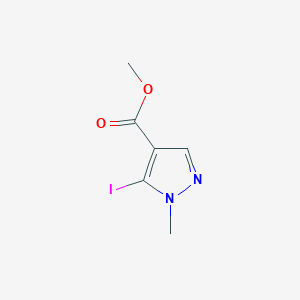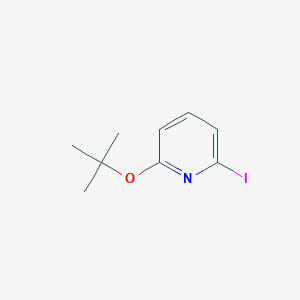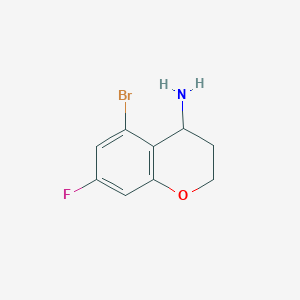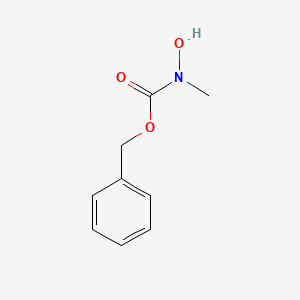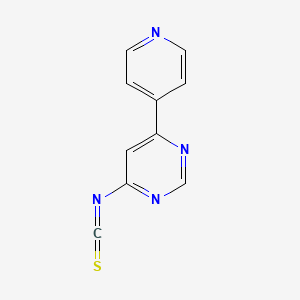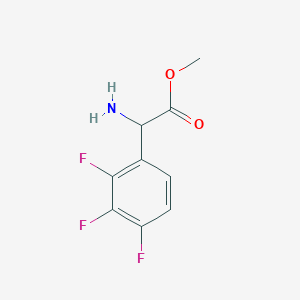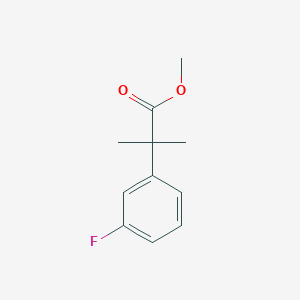![molecular formula C14H20I2S2Si2 B13029270 (3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is an organosilicon compound that features a bithiophene core substituted with diiodo groups at the 3,3’ positions and trimethylsilane groups at the 5,5’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bithiophene.
Iodination: The 2,2’-bithiophene undergoes iodination to introduce iodine atoms at the 3,3’ positions. This can be achieved using iodine (I2) and an oxidizing agent such as silver sulfate (Ag2SO4) in an appropriate solvent.
Silylation: The iodinated bithiophene is then subjected to silylation to introduce trimethylsilane groups at the 5,5’ positions. This can be done using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex structures.
Oxidation and Reduction: The bithiophene core can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated systems, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science:
Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it useful in the design of chemical sensors.
Mécanisme D'action
The mechanism by which (3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that can participate in electron transfer processes. The trimethylsilane groups can influence the solubility and processability of the compound, while the iodine atoms can serve as reactive sites for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Similar in structure but with bromine atoms instead of iodine.
5,5’-Bis(trimethylsilyl)-2,2’-bithiophene: Similar but without the iodine atoms.
3,3’-Diiodo-2,2’-bithiophene: Lacks the trimethylsilane groups.
Uniqueness
(3,3’-Diiodo-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylsilane) is unique due to the combination of iodine and trimethylsilane substituents, which provide distinct electronic and solubility properties. This makes it particularly useful in applications requiring specific electronic characteristics and processability.
Propriétés
Formule moléculaire |
C14H20I2S2Si2 |
|---|---|
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
[4-iodo-5-(3-iodo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H20I2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3 |
Clé InChI |
QZOGIWBZZAPMJP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


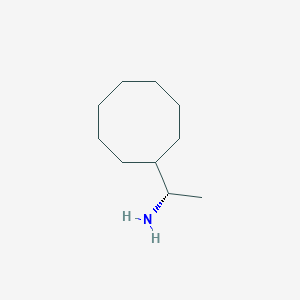
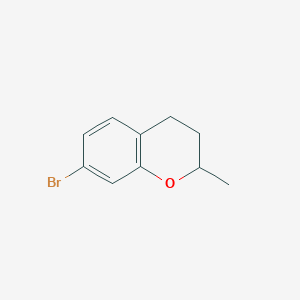
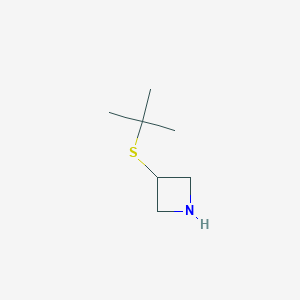
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)
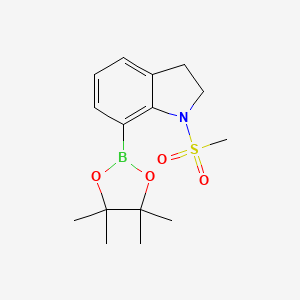
![8-Methoxy-2-azaspiro[4.5]decan-3-one](/img/structure/B13029209.png)
